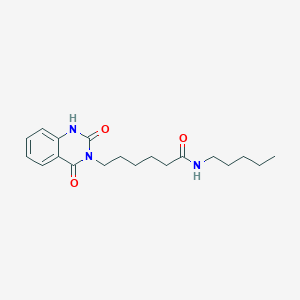

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-pentylhexanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinazolinones typically involves the cyclization of anthranilic acid derivatives or the condensation of amides and ureas under specific conditions. A green process utilizing microwave-assisted synthesis has been developed for the efficient tandem synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones, which are key intermediates for further modifications into various quinazolinone derivatives, including potentially 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-pentylhexanamide (Mikra et al., 2022). Moreover, palladium-catalyzed oxidative carbonylation has been employed for synthesizing quinazolin-2-ones, demonstrating the versatility of methods available for constructing the quinazolinone core (Costa et al., 2004).

Molecular Structure Analysis

The molecular structure of quinazolinones, including the compound of interest, is characterized by the presence of a bicyclic quinazoline ring system that comprises a benzene ring fused to a pyrimidine ring. The structural versatility and electronic properties of the quinazolinone core are conducive to binding interactions with biological targets, offering insights into its pharmacological potential. The precise molecular structure impacts its biological activity and interaction with DNA, as evidenced by photo-disruptive studies on similar compounds (Mikra et al., 2022).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions that enable the introduction of functional groups, enhancing their biological activity. For example, the substitution at the 6-position with nitro or bromo groups has been shown to modulate photo-activity towards plasmid DNA under UV irradiation, highlighting the chemical reactivity and potential for functionalization of quinazolinone derivatives (Mikra et al., 2022).

Aplicaciones Científicas De Investigación

Antimalarial Applications

Quinazoline derivatives have been synthesized and evaluated for their antimalarial activity. For example, a study on the synthesis and evaluation of 6,7-dimethoxyquinazoline-2,4-diamines revealed the discovery of compounds with high antimalarial activity, promising as antimalarial drug leads (Mizukawa et al., 2021).

Anticancer Applications

Quinazoline derivatives have shown potential as selective histone deacetylase-6 inhibitors for Alzheimer's disease treatment, indicating their role in cancer therapy as well. These compounds induced neurite outgrowth and enhanced synaptic activities without toxic or mitogenic effects (Yu et al., 2013). Another study synthesized quinazolinone derivatives with significant antibacterial and anti-inflammatory activities, highlighting their potential as templates for developing more active analogs (Zayed et al., 2014).

Antiviral Applications

Quinazolin-4(3H)-ones have been explored for their antiviral activities against respiratory and biodefense viruses, showcasing their potential in antiviral therapy. Some compounds inhibited the replication of avian influenza (H5N1) virus, suggesting their utility in combating viral infections (Selvam et al., 2007).

Direcciones Futuras

Propiedades

IUPAC Name |

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-pentylhexanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3/c1-2-3-8-13-20-17(23)12-5-4-9-14-22-18(24)15-10-6-7-11-16(15)21-19(22)25/h6-7,10-11H,2-5,8-9,12-14H2,1H3,(H,20,23)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCVVRADROTFEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-pentylhexanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[3,3'-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2496119.png)

![7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2496124.png)

![Methyl 4-(4-(thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate](/img/structure/B2496126.png)

![2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole](/img/structure/B2496128.png)